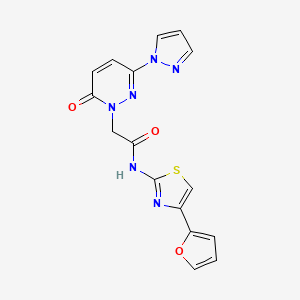
N-(pyridin-2-ylmethyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)naphthalen-1-amine is an organic compound with the molecular formula C16H14N2 It is composed of a naphthalene ring system substituted with a pyridin-2-ylmethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)naphthalen-1-amine typically involves the reaction of 2-aminopyridine with naphthaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is facilitated by the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the naphthalene ring system can participate in π-π stacking interactions, which are important in the stabilization of molecular assemblies .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(pyridin-2-ylmethyl)aniline: Contains an aniline group instead of a naphthalene ring.
N-(pyridin-2-ylmethyl)phenylamine: Similar structure with a phenyl group instead of a naphthalene ring.
Uniqueness
N-(pyridin-2-ylmethyl)naphthalen-1-amine is unique due to the presence of both a naphthalene ring and a pyridin-2-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCYTTMMYMHKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
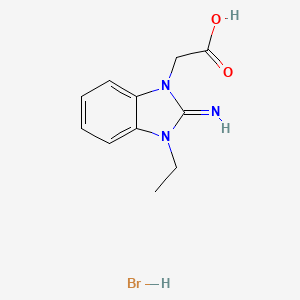

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2879817.png)
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
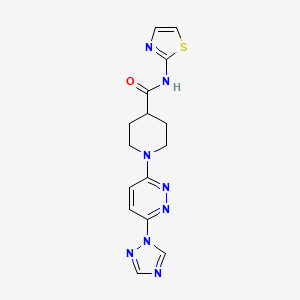
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
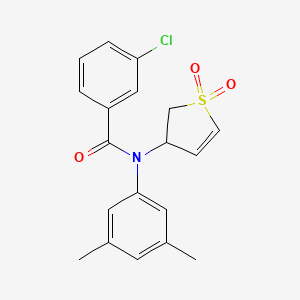
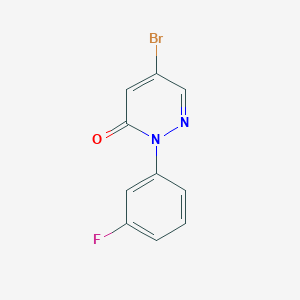
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate](/img/structure/B2879826.png)
![2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2879827.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)
